1-((3-Methyl-4-propoxyphenyl)sulfonyl)-4-(o-tolyl)piperazine
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Overview
Description
1-((3-Methyl-4-propoxyphenyl)sulfonyl)-4-(o-tolyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Methyl-4-propoxyphenyl)sulfonyl)-4-(o-tolyl)piperazine typically involves the following steps:
Formation of the sulfonyl chloride: The starting material, 3-Methyl-4-propoxyphenyl, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with 4-(o-tolyl)piperazine under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-((3-Methyl-4-propoxyphenyl)sulfonyl)-4-(o-tolyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Properties
IUPAC Name |
1-(2-methylphenyl)-4-(3-methyl-4-propoxyphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-4-15-26-21-10-9-19(16-18(21)3)27(24,25)23-13-11-22(12-14-23)20-8-6-5-7-17(20)2/h5-10,16H,4,11-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAJWLKFHGKUIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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